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Compound of Interest

Compound Name: Plodicitinib

Cat. No.: B15615550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: Publicly available scientific literature and regulatory documents

do not contain information on a compound named "Plodicitinib." Based on phonetic similarity

and the existence of extensive research, this document will focus on "Pacritinib," a known

Janus kinase (JAK) inhibitor. It is highly probable that "Plodicitinib" is a misspelling of

"Pacritinib."

Executive Summary
This technical guide provides a comprehensive overview of the preclinical toxicology profile of

Pacritinib (brand name VONJO), an oral kinase inhibitor. Pacritinib is a potent inhibitor of Janus

Associated Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1] This document is

intended for researchers, scientists, and drug development professionals, and it summarizes

key nonclinical safety findings, details the methodologies of pivotal preclinical studies, and

visualizes relevant biological pathways and experimental workflows. The preclinical data for

Pacritinib indicate a toxicology profile primarily related to its on-target pharmacology. Key

findings include hematologic effects and lymphoid depletion in rodents, with notably minimal

myelosuppression in canine models.[2] In vitro studies have identified potential for off-target

effects, such as hERG channel inhibition, though the clinical relevance at therapeutic

exposures is considered low.[3]
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Pacritinib is a multi-kinase inhibitor with high affinity for JAK2 and its mutant form JAK2V617F,

as well as FLT3.[4] It demonstrates significantly less activity against other JAK family members,

particularly JAK1, at clinically relevant concentrations.[1][2] The dysregulation of the JAK-STAT

signaling pathway is a key driver in myeloproliferative neoplasms.[4] Pacritinib also shows

inhibitory activity against other kinases such as Interleukin-1 Receptor-Associated Kinase 1

(IRAK1) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2]

Signaling Pathway of Pacritinib
The following diagram illustrates the primary signaling pathways targeted by Pacritinib.

graph Pacritinib_Mechanism_of_Action { layout=dot; rankdir=TB; node [shape=box,
style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Cytokine [label="Cytokines / Growth Factors", fillcolor="#F1F3F4",

fontcolor="#202124"]; Receptor [label="JAK2 / FLT3 Receptor", fillcolor="#F1F3F4",

fontcolor="#202124"]; Pacritinib [label="Pacritinib", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3

[label="FLT3", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT Proteins",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder,

fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(Cell

Proliferation, Differentiation, Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Block

[label="Inhibition", shape=none, fontcolor="#EA4335"];

// Edges Cytokine -> Receptor; Receptor -> JAK2; Receptor -> FLT3; JAK2 -> STAT; FLT3 ->

STAT; STAT -> Nucleus [label="Translocation"]; Nucleus -> GeneTranscription; Pacritinib ->

JAK2 [arrowhead=tee, color="#EA4335", style=dashed, label=""]; Pacritinib -> FLT3

[arrowhead=tee, color="#EA4335", style=dashed, label=""];

// Positioning the block label {rank=same; Pacritinib; Block;} Pacritinib -> Block [style=invis];

Block -> JAK2 [arrowhead=none, style=invis]; Block -> FLT3 [arrowhead=none, style=invis];

}

Caption: Pacritinib's mechanism of action targeting the JAK2 and FLT3 signaling pathways.
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The preclinical toxicology of Pacritinib has been evaluated in both rodent and non-rodent

species. The primary findings are related to its pharmacological activity.

Single-Dose Toxicity
Single-dose toxicity studies were conducted in mice and rats.[5] In a cardiovascular and

respiratory safety pharmacology study in conscious beagle dogs, a single oral dose of 30

mg/kg was poorly tolerated, leading to emesis which complicated the interpretation of the

results due to reduced drug exposure.[3]

Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted in rodents and dogs.

Table 1: Summary of Findings in Repeat-Dose Toxicology Studies
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Species Duration Key Findings Reference

Rodent Not Specified

Decreases in

leukocytes, red cell

mass, and

reticulocytes;

lymphoid depletion in

the spleen, thymus,

and/or lymph nodes;

hypocellularity of the

bone marrow.

[1][2]

Dog (Beagle) 30-day and 39-week

Minimal

myelosuppressive

effects. Non-adverse

lymphoid reduction in

the spleen, lymph

nodes, and Peyer's

patches. No

treatment-related

findings in detailed

bone marrow

evaluations.

[1][2]

Note: Specific No Observed Adverse Effect Levels (NOAELs) are not publicly available in the

reviewed literature.

Genetic Toxicology
Pacritinib was evaluated in a standard battery of genotoxicity tests and was found to be non-

mutagenic and non-clastogenic.[5]

Table 2: Genetic Toxicology of Pacritinib
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Assay System Result Reference

Bacterial Reverse

Mutation (Ames)
S. typhimurium, E. coli Negative [5]

In vitro Chromosomal

Aberration

Chinese Hamster

Ovary (CHO) cells
Negative [5]

In vivo Micronucleus Mouse Negative [5]

Carcinogenicity
Carcinogenicity studies were conducted in rats and transgenic mice. Pacritinib was not found to

be carcinogenic in these studies. However, it is noted that the exposures achieved in these

studies were considerably lower than the exposure at the recommended human dose due to a

lack of tolerability at higher doses.[3]

Safety Pharmacology
Safety pharmacology studies evaluated the effects of Pacritinib on the cardiovascular and

respiratory systems.

Cardiovascular: Pacritinib binds to the human ether-à-go-go-related gene (hERG) potassium

channel with a mean IC50 of 3 µM.[3] However, considering the high plasma protein binding

(98.8%), the free plasma concentrations at clinical exposure levels are unlikely to pose a

significant risk for cardiac-related issues.[3] In a 39-week repeat-dose study in dogs, no

cardiovascular effects were attributed to Pacritinib administration.[3]

Respiratory: No adverse effects on the respiratory system were observed in dogs during the

39-week study.[3]

Reproductive and Developmental Toxicology
In a pre- and post-natal development study in mice, maternal toxicity was observed at 250

mg/kg/day, which was associated with increased gestation length, dystocia, lower birth weights

and neonatal survival, and transiently delayed development in the offspring.[6]

Experimental Protocols
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Detailed experimental protocols for the preclinical toxicology studies of Pacritinib are not fully

available in the public domain. However, based on regulatory documents and publications, the

following provides an overview of the likely methodologies employed.

General Repeat-Dose Toxicity Study Design (Illustrative)
graph Repeat_Dose_Toxicity_Workflow { layout=dot; rankdir=TB; node [shape=box,
style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes AnimalSelection [label="Species Selection\n(e.g., Beagle Dog)", fillcolor="#F1F3F4",

fontcolor="#202124"]; DoseGroups [label="Dose Group Assignment\n(Control, Low, Mid, High

Dose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Daily Oral

Administration\n(e.g., 39 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring

[label="In-life Monitoring\n(Clinical Signs, Body Weight, Food Consumption)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; InterimAnalysis [label="Interim

Analyses\n(Blood/Urine Collection for Clinical Pathology)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; TerminalProcedures [label="Terminal Procedures\n(Necropsy, Organ

Weights)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histopathology [label="Histopathological

Examination", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis &

Reporting\n(Determination of NOAEL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AnimalSelection -> DoseGroups; DoseGroups -> Dosing; Dosing -> Monitoring;

Monitoring -> InterimAnalysis; InterimAnalysis -> TerminalProcedures; TerminalProcedures ->

Histopathology; Histopathology -> DataAnalysis; }

Caption: A representative workflow for a preclinical repeat-dose toxicity study.

Methodology Overview:

Test System: Studies were conducted in at least one rodent (e.g., mouse or rat) and one

non-rodent (e.g., beagle dog) species.

Administration Route: Oral administration was used, consistent with the clinical route.

Dose Levels: Multiple dose levels were used, including a control group and at least three

escalating dose groups, to identify a dose-response relationship and a No Observed Adverse

Effect Level (NOAEL).
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Duration: Study durations ranged from acute (single dose) to chronic (e.g., 39 weeks in

dogs).

Endpoints:

In-life observations: Clinical signs, mortality, body weight, food consumption.

Clinical pathology: Hematology, clinical chemistry, and urinalysis.

Terminal procedures: Gross necropsy, organ weights.

Histopathology: Microscopic examination of a comprehensive list of tissues.

Conclusion
The preclinical toxicology profile of Pacritinib is characterized by on-target pharmacological

effects on the hematologic and lymphoid systems, particularly in rodents. A key differentiating

feature observed in nonclinical studies is the minimal myelosuppression in dogs, even at high

exposure levels, which contrasts with some other JAK2 inhibitors.[1][2] While in vitro hERG

inhibition was noted, this is not considered a significant clinical risk at therapeutic

concentrations due to high plasma protein binding.[3] Genotoxicity and carcinogenicity studies

were negative.[5] The available data supported the progression of Pacritinib into clinical

development, providing a foundation for understanding its safety profile in humans. Further

research and the publication of more detailed preclinical study reports would allow for a more

in-depth quantitative risk assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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